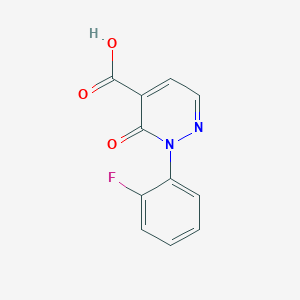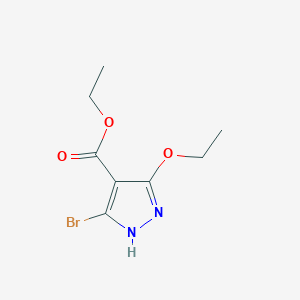
1-propyl-1H-indazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-1H-indazole-4-carbaldehyde is an organic compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-indazole-4-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with aldehydes under acidic conditions. For instance, the reaction of 1-propylhydrazine with 4-formylbenzoic acid in the presence of a strong acid like hydrochloric acid can yield the desired indazole derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propyl-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indazole ring, due to the electron-rich nature of the aromatic system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: 1-Propyl-1H-indazole-4-carboxylic acid.
Reduction: 1-Propyl-1H-indazole-4-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Propyl-1H-indazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-propyl-1H-indazole-4-carbaldehyde largely depends on its interaction with biological targets. It can act as an inhibitor or modulator of specific enzymes or receptors. The aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The indazole ring system can engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
1H-Indazole-4-carbaldehyde: Lacks the propyl group, which may affect its reactivity and binding properties.
1-Methyl-1H-indazole-4-carbaldehyde: Similar structure but with a methyl group instead of a propyl group, leading to different steric and electronic effects.
1-Butyl-1H-indazole-4-carbaldehyde: Contains a butyl group, which may influence its solubility and interaction with biological targets.
Uniqueness: 1-Propyl-1H-indazole-4-carbaldehyde is unique due to its specific propyl substitution, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other indazole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-propylindazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-6-13-11-5-3-4-9(8-14)10(11)7-12-13/h3-5,7-8H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBSFFATOIULBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC(=C2C=N1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B8019516.png)
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B8019519.png)




